3-(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)dihydrofuran-2(3H)-one
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Overview
Description
3-(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)dihydrofuran-2(3H)-one is a synthetic compound that has gained significant interest due to its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structural configuration, incorporating a trifluoromethyl group, a piperazine ring, and a dihydrofuran moiety, which collectively contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)dihydrofuran-2(3H)-one typically involves multi-step reactions starting from commercially available starting materials. Key steps might include:
Formation of the pyridine intermediate, often through a nucleophilic aromatic substitution reaction.
Introduction of the trifluoromethyl group via halogen exchange reactions or through specific trifluoromethylation processes.
Coupling of the pyridine intermediate with a piperazine ring through amide bond formation.
Construction of the dihydrofuran moiety via cyclization reactions, often involving acid or base catalysis to form the furan ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve streamlined processes to improve yield and reduce costs. This typically involves the use of continuous flow reactors, optimized reaction conditions, and robust purification methods to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions it Undergoes: 3-(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)dihydrofuran-2(3H)-one undergoes a variety of chemical reactions including:
Oxidation reactions, where the compound is oxidized to form corresponding oxides.
Reduction reactions, often involving the reduction of the trifluoromethyl group.
Substitution reactions, particularly nucleophilic substitutions at the pyridine ring.
Common Reagents and Conditions Used: Reactions involving this compound frequently use reagents such as:
Oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing agents such as lithium aluminum hydride for reduction processes.
Nucleophiles like amines or alkoxides for substitution reactions.
Major Products Formed from These Reactions: The major products formed from these reactions typically include oxidized derivatives, reduced forms of the parent compound, and substituted products where the pyridine ring has been modified.
Scientific Research Applications
In scientific research, 3-(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)dihydrofuran-2(3H)-one has several applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules due to its reactivity and the presence of functional groups that can be modified.
Biology: : Studied for its potential interactions with biological macromolecules, providing insights into enzyme inhibition or receptor binding.
Medicine: : Investigated for its pharmacological properties, including potential roles as an anti-inflammatory, antiviral, or anticancer agent.
Industry: : Utilized in the development of new materials or as a catalyst in chemical processes due to its unique structural features.
Mechanism of Action
The compound exerts its effects through specific molecular mechanisms. The trifluoromethyl group often enhances lipophilicity and metabolic stability, allowing better interaction with biological targets. The piperazine and piperidin moieties facilitate binding to receptors or enzymes, modulating their activity. This compound likely targets pathways involved in inflammation, cell proliferation, or viral replication, although precise molecular pathways are still under investigation.
Comparison with Similar Compounds
Compared to similar compounds, 3-(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)dihydrofuran-2(3H)-one stands out due to its trifluoromethyl group, which imparts unique electronic and steric properties.
Similar Compounds: : 3-(4-(4-(4-chlorophenyl)piperazin-1-yl)piperidin-1-yl)dihydrofuran-2(3H)-one, 3-(4-(4-(4-fluorophenyl)piperazin-1-yl)piperidin-1-yl)dihydrofuran-2(3H)-one.
Uniqueness: : The trifluoromethyl group differentiates it by offering enhanced metabolic stability and lipophilicity, potentially leading to improved biological activity and reduced metabolic degradation compared to its analogs.
This thorough exploration highlights the compound's synthesis, reactivity, and multifaceted roles in scientific research, providing a foundation for further study and application.
Properties
IUPAC Name |
3-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]oxolan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25F3N4O2/c20-19(21,22)14-1-2-17(23-13-14)26-10-8-24(9-11-26)15-3-6-25(7-4-15)16-5-12-28-18(16)27/h1-2,13,15-16H,3-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDHOTBRMWHJQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)C4CCOC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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